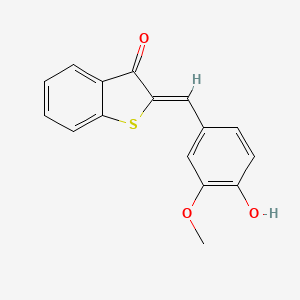![molecular formula C19H18N4OS B11676044 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11676044.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzodiazole ring.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting acetic acid hydrazide with an appropriate aldehyde or ketone.
Final Coupling Reaction: The final step involves coupling the benzodiazole-sulfanyl intermediate with the acetohydrazide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzodiazole derivatives.
Applications De Recherche Scientifique
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-1,3-Benzimidazol-2-ylsulfanyl)acetohydrazide: Similar structure but lacks the phenylprop-2-en-1-ylidene moiety.
2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide: Contains a benzothiazole ring instead of a benzodiazole ring.
Uniqueness
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H18N4OS |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C19H18N4OS/c1-14(11-15-7-3-2-4-8-15)12-20-23-18(24)13-25-19-21-16-9-5-6-10-17(16)22-19/h2-12H,13H2,1H3,(H,21,22)(H,23,24)/b14-11+,20-12+ |
Clé InChI |
KJSVTCUSILHPSB-SVRYVPOOSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11675968.png)
![(4Z)-4-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione](/img/structure/B11675971.png)

![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675984.png)
![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11675985.png)
![ethyl 1,2-dimethyl-5-{[(4-methylphenyl)carbonyl]oxy}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11675989.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11676006.png)
![1-[1-hydroxy-11-(3-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2-methylpropan-1-one](/img/structure/B11676009.png)

![5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676015.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11676024.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11676035.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B11676039.png)
![N'-[(E)-1-(4-hydroxyphenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11676043.png)
